![molecular formula C16H22N2O2 B2382819 N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide CAS No. 898360-45-7](/img/structure/B2382819.png)
N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide
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Overview
Description
N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide (CDPO) is a compound that belongs to the oxamide family. It is a white crystalline solid that is soluble in organic solvents. CDPO has been extensively studied for its potential as a drug candidate due to its ability to act as a neuroprotective agent.
Mechanism of Action
Target of Action
It is known that this compound can be used as an intermediate in organic synthesis and pharmaceuticals .
Mode of Action
As an intermediate, it likely interacts with other compounds to facilitate the synthesis of target molecules in pharmaceutical and chemical manufacturing processes .
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceuticals, it likely participates in various biochemical reactions depending on the specific synthesis process .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would largely depend on the final product it is used to synthesize .
Result of Action
As an intermediate, its effects would largely depend on the final product it is used to synthesize .
Action Environment
As an intermediate, these factors would largely depend on the specific synthesis process and the final product it is used to create .
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide as a research tool is its ability to protect neurons from oxidative stress. This makes it a useful compound for studying the effects of oxidative stress on neuronal cells. However, one limitation of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide. One potential avenue of research is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the mechanism of action of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide in more detail, in order to better understand its neuroprotective properties. Finally, future research could focus on developing more water-soluble derivatives of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide, in order to make it more practical for use in experimental setups.
Synthesis Methods
N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide can be synthesized by reacting cyclohexylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation mechanism and results in the formation of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide as a white crystalline solid.
Scientific Research Applications
N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress, which can lead to cell death. N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-8-9-14(12(2)10-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDGDCPIGAMQFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide |
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